2-(2-Phenoxyacetamido)propanoic acid
Description
2-(2-Phenoxyacetamido)propanoic acid is a structurally distinct compound characterized by a phenoxy group attached to an acetamido moiety on a propanoic acid backbone. Recent studies demonstrate its role as a precursor to derivatives acting as potent and selective GPR34 antagonists, a class of G protein-coupled receptors implicated in immune regulation and disease progression . The compound’s stereochemistry is critical; the (S)-enantiomer of its derivatives exhibits significant biological activity, underscoring the importance of chirality in drug design .
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMBJDLBNSHJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Agents
Research has shown that derivatives of 2-(2-Phenoxyacetamido)propanoic acid can act as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is a significant target for anti-inflammatory treatments due to its role in synthesizing prostaglandins, which are mediators of inflammation. A study demonstrated that certain derivatives exhibited significant anti-inflammatory effects without causing gastrointestinal side effects, making them promising candidates for new anti-inflammatory drugs .
| Compound | Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) |
|---|---|---|---|
| Compound A | 63.35% | 61.04% | 60.58% |
| Compound B | 46.51% | 64.88% | 57.07% |
1.2 Antagonists for GPR34 Receptor
Another significant application is in the design of antagonists targeting the GPR34 receptor, which is implicated in various diseases, including neuropathic pain and cancer. A series of derivatives based on this compound were synthesized and evaluated for their potency as GPR34 antagonists. One derivative demonstrated an IC50 value of 0.059 μM in cellular assays, indicating strong potential for therapeutic applications .
| Compound Name | IC50 (μM) | Selectivity |
|---|---|---|
| Compound 5e | 0.059 | High |
| Compound X | 0.680 | Moderate |
Synthesis and Structural Studies
2.1 Synthetic Approaches
The synthesis of this compound and its derivatives has been achieved through various methods, including solid-phase synthesis and solution-phase reactions. These synthetic strategies are crucial for producing compounds with specific biological activities while optimizing yield and purity .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound has led to the identification of modifications that enhance its biological activity. For instance, substituting different functional groups on the phenoxyacetamido moiety has been shown to significantly affect the compound's efficacy against specific targets .
Case Studies
3.1 In Vivo Efficacy
In a mouse model of neuropathic pain, a derivative of this compound was tested for its analgesic properties. The study found that this compound effectively reduced pain sensitivity without observable toxicity, highlighting its potential as a safe therapeutic option .
3.2 Toxicological Profiling
Comprehensive toxicological studies have been conducted to assess the safety profile of these compounds. Parameters such as liver enzyme levels (AST and ALT), kidney function indicators (creatinine and urea), and histopathological changes were evaluated to ensure that promising candidates do not exhibit adverse effects during therapeutic use .
Comparison with Similar Compounds
Impact of Substituents on Activity
- Phenoxy Group Modifications: The parent compound’s phenoxy group is critical for receptor interaction. Substitution with a benzyloxy group (as in the (S)-derivative) enhances binding affinity to GPR34, achieving nanomolar potency . Chlorinated analogs (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) exhibit divergent applications, primarily as herbicides, but with heightened toxicity requiring stringent exposure controls .
Stereochemical Influence :
- Chain Length and Bulky Substituents: Compounds like 2-[2-(2,2-dimethylpropanamido)propanamido]hexanoic acid feature extended carbon chains and bulky groups, increasing lipophilicity and metabolic stability, making them suitable for analytical standards .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-Phenoxyacetamido)propanoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization can be achieved through controlled reaction conditions, such as using anhydrous solvents and inert atmospheres to minimize side reactions. Purification via column chromatography (e.g., silica gel with hexane/EtOAc gradients) or recrystallization improves purity. For example, protocols for analogous phenoxyacetamide derivatives highlight the use of acid catalysis and stepwise extraction to isolate intermediates . Yield improvements may involve adjusting stoichiometric ratios (e.g., phenol-to-ester ratios) or optimizing reaction times.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly for verifying substituent positions on the aromatic ring and amide linkage. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxylic acids and amides. Chromatographic methods (TLC/HPLC) monitor reaction progress and purity, as demonstrated in studies of structurally similar compounds .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for weighing and synthesis to minimize inhalation risks. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Engineering controls (local exhaust ventilation) and wet methods for spill cleanup reduce airborne exposure. Regular monitoring of airborne concentrations and access to emergency showers/eye wash stations are recommended, as outlined in occupational safety guidelines for hazardous phenoxy derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer : SAR studies require systematic structural modifications (e.g., halogenation, fluorination, or alkyl chain elongation) followed by bioactivity assays. For example, fluorinated analogs of phenoxyacetamides show enhanced receptor binding due to increased electronegativity and metabolic stability . Bioassays (e.g., enzyme inhibition, GPCR binding) should be paired with computational modeling (docking studies) to correlate structural features with activity. Dose-response curves and selectivity profiling against related targets (e.g., GPR34) are critical for validating SAR hypotheses .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Rodent models (mice/rats) are standard for assessing absorption, distribution, metabolism, and excretion (ADME). Intravenous/oral administration routes, followed by plasma sampling via LC-MS/MS, quantify bioavailability. Tissue-specific distribution studies (e.g., brain penetration assays) are essential for CNS-targeted derivatives. For anti-inflammatory or oncology applications, xenograft or chemically induced inflammation models validate efficacy, as seen in GPCR antagonist research .
Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform variability. Standardize protocols across labs using reference ligands (positive/negative controls). Orthogonal assays (e.g., cAMP quantification vs. radioligand binding) confirm target engagement. For GPCRs, consider G-protein vs. β-arrestin signaling biases, which may explain divergent results. Meta-analyses of published data and collaborative reproducibility studies are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
